Cas no 11072-82-5 (4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-)

4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]- structure
11072-82-5 structure
Nom du produit:4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-
Numéro CAS:11072-82-5
Le MF:C39H48N2O9
Mégawatts:688.806431770325
CID:149067
PubChem ID:5359060

4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]- Propriétés chimiques et physiques

Nom et identifiant

    • 4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a
    • Kidamycin
    • 11-hydroxy-5,6-dimethylpyrido<4,3-b>carbazole
    • 6H-Pyrido[4,3-b]carbazol-11-ol,5,6-dimethyl
    • 2-[(E)-but-2-en-2-yl]-10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
    • 11072-82-5
    • Q15426247
    • Rubiflavin B
    • CHEMBL1988097
    • NSC-295565
    • NSC295565
    • NSC-143094
    • NSC143094
    • 4H-Anthra[1,7,12-trione, 11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propenyl]- 8-[2,3,6-trideoxy-3-(dimethylamino)-.beta.-D-arabino- hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)- 3-C-methyl-.alpha.-L-lyxo-hexopyranosyl]-
    • AKOS040752261
    • 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione, 11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-
    • DTXSID201028223
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione, 11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propenyl]-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione, 11-hydroxy-5-methyl-2-(1-methyl-1-propenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-, (E)-
    • NSC 143094;Rubiflavin B
    • E59M3D67RY
    • 11-Hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-4,7,12-trione
    • NSC 143094
    • NSC 295565
    • Piscine à noyau: InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11-
    • La clé Inchi: MFTJRTUKCOVIMD-BOPFTXTBSA-N
    • Sourire: C/C=C(\C1=CC(=O)C2=C(C3C(=O)C4C(=C(C5OC(C)C(O)C(C)(N(C)C)C5)C=C(C5OC(C)C(O)C(N(C)C)C5)C=4C(=O)C=3C=C2C)O)O1)/C

Propriétés calculées

  • Qualité précise: 688.33600
  • Masse isotopique unique: 688.33598111g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 50
  • Nombre de liaisons rotatives: 5
  • Complexité: 1410
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 8
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.3
  • Surface topologique des pôles: 146Ų

Propriétés expérimentales

  • Le PSA: 149.98000
  • Le LogP: 4.67770

4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]- Littérature connexe

Articles recommandés

Fournisseurs recommandés
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jincang Pharmaceutical (Shanghai) Co., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.